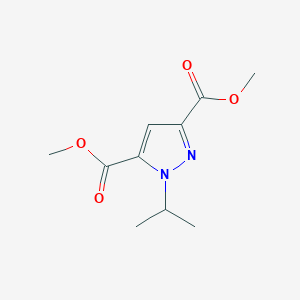

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate

Description

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based ester characterized by a 1-isopropyl substituent and methyl ester groups at positions 3 and 3. Pyrazole derivatives are widely studied for their structural diversity, biological activities, and applications in materials science. This compound’s isopropyl group introduces steric and electronic effects that influence its molecular conformation, crystallinity, and reactivity, distinguishing it from analogs with alternative substituents .

Properties

IUPAC Name |

dimethyl 1-propan-2-ylpyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-6(2)12-8(10(14)16-4)5-7(11-12)9(13)15-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIBDUJITQQPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate can be synthesized through various synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazine, followed by esterification. For example, acetylacetone can react with hydrazine to form 3,5-dimethylpyrazole, which can then be esterified with dimethyl carbonate to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts to enhance reaction rates and improve yields. The reaction conditions are optimized to ensure high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Pyrazole derivatives are explored for their potential as pharmaceutical agents, particularly as enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the production of agrochemicals and as a ligand in coordination chemistry

Mechanism of Action

The mechanism of action of Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

The substituent at the pyrazole N1 position significantly impacts molecular geometry and intermolecular interactions. Key examples include:

Key Findings :

- Benzyl Derivatives: The position of the cyano group (3- vs. 4-) minimally affects dihedral angles but may alter packing efficiency .

- Cyanomethyl vs. Isopropyl: The smaller cyanomethyl group enables dimerization via hydrogen bonds, whereas bulkier isopropyl may hinder close packing .

Hydrogen Bonding and Crystal Engineering

Hydrogen bonding patterns vary with substituent electronic and steric properties:

- Cyanomethyl Analog: Forms robust R₂²(10) dimers via C–H···O bonds, highlighting the role of small, polar substituents in directing crystal packing .

- Chloro/Methyl-Substituted Analogs: Dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate exhibits C–H···O chains (C(5)C(8)[R₁²(7)]), contrasting with cyclic dimers in non-halogenated analogs .

Physicochemical and Functional Implications

- Lipophilicity : Ethyl esters (e.g., diethyl 1-propyl derivative) are more lipophilic than methyl esters, affecting bioavailability .

- Thermal Stability : Bulky substituents (e.g., isopropyl, benzyl) may enhance thermal stability by restricting molecular motion.

- Biological Relevance : While direct biological data are scarce, nitrile and chloro substituents are associated with antimicrobial and anticancer activities in related compounds .

Biological Activity

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring with two carboxylate ester groups at the 3 and 5 positions and an isopropyl group at the 1 position. Its molecular formula is with a molecular weight of approximately 228.25 g/mol. The synthesis typically involves cyclization reactions, where 1-isopropylhydrazine reacts with dimethyl acetylenedicarboxylate under reflux conditions to form the pyrazole ring.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, which can lead to competitive inhibition. This mechanism is crucial in various therapeutic contexts, including cancer treatment and antimicrobial activity .

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. For instance, compounds in this class have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects and potential synergistic interactions with established chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also shown significant antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Aspects |

|---|---|---|

| Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate | Benzyl group at position 1 | Different pharmacokinetic properties |

| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Methyl group at position 1 | Distinct reactivity patterns |

| Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate | Phenyl group at position 1 | Varying biological activity |

The presence of the isopropyl group in this compound may enhance its reactivity and biological effects compared to its analogs .

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells when used alone or in combination with doxorubicin. The combination therapy showed enhanced efficacy compared to doxorubicin alone .

- Antimicrobial Activity : Research indicated that derivatives of this compound displayed higher selectivity indices against Trypanosoma cruzi and Leishmania species compared to standard treatments like benznidazole and glucantime .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.